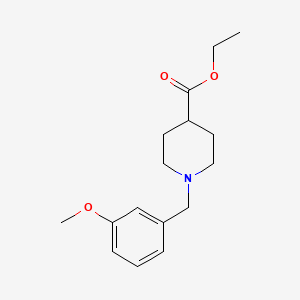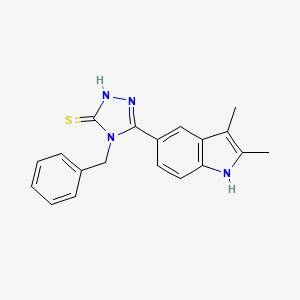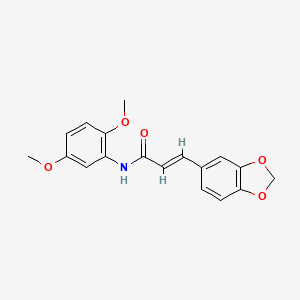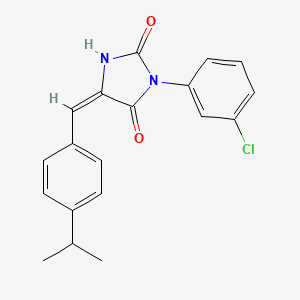
ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate and related compounds involves multiple steps, including the formation of piperidine derivatives. A practical synthesis of a related compound, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in the production of potent gastrointestinal stimulants like cisapride, demonstrates the complexity and efficiency of these synthesis processes. This synthesis pathway involves the formation of cis-fused oxazolidinopiperidine from 1-methyl-1,2,3,6-tetrahydropyridine via efficient formation steps (B. Kim et al., 2001).
Molecular Structure Analysis
The structural analysis of ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate derivatives highlights the significance of molecular geometry in determining compound properties. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate's synthesis and characterization involve X-ray diffraction studies, revealing its molecular structure and confirming the Z conformation about the C=C double bond, which is crucial for understanding the compound's reactivity and interaction with biological targets (Ajay Kumar Kariyappa et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of ethyl 1-(3-methoxybenzyl)-4-piperidinecarboxylate derivatives is influenced by the functional groups and molecular structure. These compounds participate in various chemical reactions, such as Knoevenagel condensation, which is pivotal in synthesizing compounds with potential antimicrobial activities. The synthesized molecules, characterized by their structure and properties, underline the versatility and reactivity of these piperidine derivatives in organic synthesis (A. D. Kumar et al., 2016).
Propriétés
IUPAC Name |
ethyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-16(18)14-7-9-17(10-8-14)12-13-5-4-6-15(11-13)19-2/h4-6,11,14H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQYRHQEFFFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5655388.png)

![methyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5655410.png)




![1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5655442.png)

![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)
![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)
![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)